N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
The compound N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide features a 1,4-dioxaspiro[4.5]decane core, a methylene-linked acetamide group, and a 4-(propan-2-ylsulfanyl)phenyl substituent. Key characteristics inferred from analogs include:
- Substituent effects: The propan-2-ylsulfanyl group (thioether) at the para position of the phenyl ring modulates lipophilicity and electronic properties compared to other substituents like methoxy or bromo groups.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-15(2)25-18-8-6-16(7-9-18)12-19(22)21-13-17-14-23-20(24-17)10-4-3-5-11-20/h6-9,15,17H,3-5,10-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQYLFGEFXWBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter receptors and possible therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Features
The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its structural complexity and potential biological activity. The presence of a propan-2-ylsulfanyl group on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 299.39 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structural frameworks have shown activity as 5-HT1A receptor agonists , which are implicated in mood regulation and anxiety disorders . The spirocyclic structure allows for unique binding interactions that can modulate receptor activity.
Pharmacological Properties
- Neuropharmacological Effects :
-
Antimicrobial Activity :
- Similar compounds have been evaluated for antimicrobial properties, indicating that modifications to the phenyl ring can enhance efficacy against various bacterial strains . The presence of the sulfanyl group may contribute to these effects by disrupting bacterial cell membranes.
- Analgesic Properties :
Case Study 1: Neuroprotective Activity
A study conducted by Franchini et al. (2016) evaluated a series of spirocyclic derivatives for their binding affinity to the 5-HT1A receptor. The compound N-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent partial agonist with a pD2 value of 8.61 . This indicates strong potential for further development in neuropharmacology.
Case Study 2: Antimicrobial Evaluation
Research on related compounds has shown promising results against Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL . This suggests that structural modifications could lead to new antimicrobial agents.
Ongoing Research
Current research is focused on optimizing the synthesis of this compound to enhance yield and bioactivity. Techniques such as molecular docking studies are being employed to predict binding affinities and interactions with target receptors .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core spirocyclic or acetamide motifs but differ in substituents and ring systems:
Substituent Effects on Physicochemical Properties
Spirocyclic System Comparisons
- 1,4-Dioxaspiro[4.5]decane (Target Compound) : The oxygen atoms in the dioxolane ring enhance solubility relative to nitrogen-containing spiro systems (e.g., diazaspiro). This system is prevalent in prodrugs due to hydrolytic stability .
- 1,4-Diazaspiro[4.5]decane : Nitrogen atoms enable hydrogen bonding but may reduce metabolic stability compared to dioxaspiro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
